molecular formula C6H9NO2 B14391063 4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one CAS No. 88328-76-1

4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14391063
CAS No.: 88328-76-1
M. Wt: 127.14 g/mol
InChI Key: GJNZTFXMJPOZOU-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of dihydropyranones This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an amino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ammonia or an amine can lead to the formation of the desired compound . Another approach involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyranones .

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Properties

CAS No.

88328-76-1

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-amino-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C6H9NO2/c1-4-2-5(7)3-6(8)9-4/h3-4H,2,7H2,1H3

InChI Key

GJNZTFXMJPOZOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)O1)N

Origin of Product

United States

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